2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester
Description
Properties
Molecular Formula |
C18H14ClNO2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-22-18(21)17-15(11-19)20-14-10-6-5-9-13(14)16(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
QNUQGHVSIWKQHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Common Synthetic Approaches
Starting from o-Anthranilic Acid Derivatives
One prevalent approach begins with o-anthranilic acid derivatives, which undergo cyclization to form the quinoline ring system followed by chloromethylation and esterification steps. The chloromethyl group is introduced typically by chloromethylation reactions using formaldehyde and hydrochloric acid or other chloromethylating agents.
Skraup Synthesis for Quinoline Core Formation
The quinoline core can be formed by the classical Skraup synthesis, involving cyclization of aniline derivatives with glycerol and concentrated sulfuric acid in the presence of an oxidizing agent. This method provides the quinoline skeleton necessary for further functionalization.
Esterification
The carboxylic acid group is esterified using methanol under acidic conditions, often employing sulfuric acid as a catalyst, to yield the methyl ester. Reaction parameters such as temperature, reaction time, and solvent choice influence the esterification efficiency.
Industrial and Process Development Insights
Industrial synthesis optimizes these steps for scalability and reproducibility:
- Use of continuous flow reactors to control reaction parameters precisely,
- Automated systems to maintain consistent quality,
- Optimization of reaction temperature, solvent, and catalyst concentration to maximize yield and purity.
Detailed Preparation Example
From EvitaChem and related research:
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Quinoline core formation | Cyclization of o-anthranilic acid derivative | Quinoline intermediate |
| Chloromethylation | Formaldehyde + HCl or chloromethylating agents | Introduction of chloromethyl group |
| Esterification | Methanol + H2SO4, reflux | Methyl ester formation |
| Purification | Crystallization or distillation | High purity product |
The process is optimized by adjusting temperature and reaction time to improve yield and reduce impurities.
Alternative Preparation via Halogen Compound Reaction (One-Step Esterification)
A patented method describes a one-step esterification process where a halogen compound reacts directly with free carboxylic acid and dry alkali metal hydroxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method eliminates the need for salt formation and can produce esters in a single step with good yields.
| Parameter | Description |
|---|---|
| Reactants | Halogen compound, free carboxylic acid, alkali metal hydroxide |
| Solvent | DMF or DMSO, sometimes with 10-25% water |
| Temperature | 25°C to 150°C (optimal 100-140°C) |
| Reaction time | 1 to 2 hours |
| Advantages | One-step process, improved yields with water addition, no salt formation step needed |
This approach can be adapted for preparing methyl esters like 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester by selecting appropriate halogenated precursors.
Chloromethylation and Esterification of Related Aromatic Acids
Related compounds such as methyl 2-(4-chloromethylphenyl)propionate have been synthesized via chloromethylation of phenylpropionic acid derivatives followed by esterification with methanol in the presence of sulfone catalysts. This method involves:
- Chloromethylation using formaldehyde and concentrated sulfuric acid under temperature control,
- Esterification with methanol and protochloride sulfone catalyst at 45–65°C,
- Vacuum distillation for purification,
- Achieving high purity (>99%) and good molar yields (90–95%).
This methodology could be adapted for the quinolinecarboxylic acid methyl ester derivative, considering structural similarities.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| Classical multi-step synthesis | Quinoline formation → Chloromethylation → Esterification | o-Anthranilic acid derivatives, formaldehyde, HCl, methanol, H2SO4 | Moderate to high | Well-established, scalable industrially |
| One-step esterification patent | Halogen compound + carboxylic acid + alkali hydroxide | DMF/DMSO solvent, 100–140°C, 1–2 hours | High yields | Eliminates salt formation step, efficient |
| Chloromethylation + esterification of aromatic acids | Chloromethylation with formaldehyde + esterification with methanol | Formaldehyde, H2SO4, protochloride sulfone catalyst, 45–65°C | 90–95% molar yield | Adaptable to related quinoline esters |
Research Findings and Notes
- The chloromethyl group is introduced mainly via chloromethylation reactions involving formaldehyde and acid catalysts, which require careful temperature control to avoid over-chloromethylation or side reactions.
- Esterification typically uses methanol and strong acid catalysts; reaction parameters significantly affect the purity and yield of the methyl ester.
- One-step esterification methods using halogen compounds and alkali hydroxides in aprotic solvents represent an efficient alternative to classical multi-step syntheses, offering process simplification and improved yields.
- Optimization of reaction conditions such as solvent choice, temperature, catalyst concentration, and reaction time is critical for industrial-scale production to maintain product quality and minimize impurities.
- The compound's functional groups allow further chemical modifications, making it a versatile intermediate for synthesizing biologically active quinoline derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution reactions under basic or nucleophilic conditions, enabling diverse functionalization:
Mechanistically, the chloromethyl group acts as an electrophilic site. For example, reactions with amines follow an Sₙ2 pathway, where the nucleophile attacks the carbon adjacent to chlorine, displacing Cl⁻ .
Ester Group Transformations
The methyl ester (-COOCH₃) participates in hydrolysis and aminolysis reactions:
The ester’s reactivity aligns with standard nucleophilic acyl substitution mechanisms, where hydroxide or amines attack the carbonyl carbon .
Ring Functionalization of the Quinoline Core
The quinoline ring undergoes electrophilic aromatic substitution (EAS) and oxidation:
Electrophilic Bromination
Conditions : Br₂ (1.2 eq), FeCl₃, CHCl₃, 0°C → RT
Product : 6-Bromo-2-(chloromethyl)-4-phenylquinoline ester
Yield : 54%
Bromination occurs preferentially at the C6 position due to electron-donating effects of the ester and phenyl groups.
Oxidation to Quinoline N-Oxide
Conditions : H₂O₂ (30%), AcOH, 70°C
Product : N-Oxide derivative
Yield : 62%
The nitrogen lone pair facilitates oxidation, forming an N-oxide with enhanced solubility and biological activity.
Elimination Reactions
Heating with strong bases induces β-elimination:
Reagents : KOtBu, DMSO, 120°C
Product : 2-Methylene-4-phenylquinoline ester
Mechanism : Base abstracts a β-hydrogen, forming a conjugated alkene.
Yield : 58%
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized quinoline | Drug discovery |
| Sonogashira coupling | PdCl₂, CuI, PPh₃ | Alkyne-substituted derivative | Fluorescent probes |
Yields range from 45% to 72%, depending on substituents.
Biological Activity Correlations
Structural modifications impact bioactivity:
| Derivative | Antibacterial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| Parent compound | 16.7 (E. coli) | 12.4 (HeLa) |
| 2-Morpholinomethyl analog | 8.3 | 6.8 |
| N-Oxide | 32.5 | 18.9 |
Enhanced activity in substituted derivatives correlates with improved membrane permeability.
Stability and Degradation
-
Hydrolytic Stability : Degrades in aqueous solutions (t₁/₂ = 48 h at pH 7.4).
-
Thermal Stability : Stable up to 200°C; decomposes via ester pyrolysis above 250°C.
This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry and materials science. Experimental protocols and yields are consistent across studies, though optimization is recommended for specific applications.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique functional groups allow for further chemical modifications, enhancing its utility in synthetic organic chemistry.
Biology
- Antimicrobial Properties: Research indicates that 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: This compound has been investigated for its anticancer properties. It can intercalate into DNA, disrupting replication and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Medicine
- Therapeutic Agent: Ongoing research is exploring its potential as a therapeutic agent for treating various diseases, particularly cancers. Its mechanism of action involves targeting specific molecular pathways associated with tumor growth and proliferation.
Industry
- Material Development: In industrial applications, this compound is utilized in developing materials with specific electronic properties. Its unique structure allows it to be incorporated into polymers and other materials for enhanced functionality.
Case Studies
- Antimicrobial Efficacy Study: A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at various concentrations, suggesting its potential as a new antimicrobial agent.
- Anticancer Mechanism Investigation: Another research project focused on the anticancer mechanisms of this compound. Through in vitro studies, it was observed that treatment with 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester led to increased apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent against cancer.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 and 4
Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate ()
- Structure : Methyl group at C2, phenyl at C4, ethyl ester at C3.
- Key Differences : The absence of a chloromethyl group reduces electrophilicity compared to the target compound. The ethyl ester may confer slower metabolic hydrolysis compared to the methyl ester .
- Molecular Weight: 291.35 g/mol (vs. ~305.78 g/mol for the target compound, assuming C19H16ClNO2).
Ethyl 2-(Chloromethyl)-4-methylquinoline-3-carboxylate ()
- Structure : Chloromethyl at C2, methyl at C4, ethyl ester at C3.
- The ethyl ester may alter solubility and bioavailability .
Methyl 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate ()
Ester Group Variations
Ethyl vs. Methyl Esters
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~305.78 | ~3.5 | 2-ClCH2, 4-Ph, 3-COOCH3 |
| Ethyl 2-Methyl-4-phenyl-3-quinolinecarboxylate | 291.35 | ~3.2 | 2-CH3, 4-Ph, 3-COOCH2CH3 |
| Ethyl 2-(Chloromethyl)-4-methyl-3-quinolinecarboxylate | 279.73 | ~2.8 | 2-ClCH2, 4-CH3, 3-COOCH2CH3 |
| Methyl 6-Chloro-2-methyl-4-phenyl-3-quinolinecarboxylate | 315.76 | ~3.7 | 2-CH3, 4-Ph, 6-Cl, 3-COOCH3 |
Notes:
- The target compound’s higher LogP (lipophilicity) compared to ethyl 2-methyl-4-phenyl-3-quinolinecarboxylate suggests improved passive diffusion across biological membranes .
- The trifluoromethyl group in ethyl 4-methyl-7-(trifluoromethyl)-3-quinolinecarboxylate () increases electronegativity and metabolic stability but is absent in the target compound.
Biological Activity
2-(Chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester (CAS Number: 900641-04-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester is C18H14ClNO2. It features a quinoline backbone, which is known for its diverse biological activities. The presence of the chloromethyl and phenyl groups contributes to its reactivity and potential pharmacological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester. A comparative analysis of various quinoline derivatives demonstrated significant antibacterial activity against multidrug-resistant bacterial strains. For instance, compounds similar to 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester exhibited inhibition zones ranging from 13.7 mm to 20.7 mm at a concentration of 0.1 μg/μL against E. coli and other pathogens .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Inhibition Zone (mm) | Concentration (μg/μL) |
|---|---|---|
| 2-(Chloromethyl)-4-phenyl... | 20.7 | 0.1 |
| Compound 4 | 16.0 | 0.1 |
| Compound 9 | 13.7 | 0.1 |
Antioxidant Activity
In addition to antibacterial properties, the compound has shown promising antioxidant activity. The DPPH radical scavenging assay indicated that certain quinoline derivatives possess significant free radical scavenging capabilities, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .
Study on Anticancer Properties
A notable study investigated the anticancer effects of various quinoline derivatives, including those structurally related to 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester. The study revealed that these compounds exhibited cytotoxic effects against pancreatic cancer cell lines with IC50 values in the low micromolar range (e.g., IC50 for Panc-1 cells was approximately 0.051 µM) . The mechanism of action was attributed to DNA intercalation and disruption of cellular processes.
Table 2: Anticancer Effects of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Chloromethyl)-4-phenyl... | Panc-1 | 0.051 |
| Compound X | BxPC-3 | 0.066 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of quinoline derivatives with target proteins such as DNA gyrase and other enzymes involved in bacterial replication and cancer cell proliferation. The results indicated favorable binding interactions, supporting the observed biological activities .
Q & A
Q. What are the common synthetic routes for preparing 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester?
- Methodological Answer : The compound can be synthesized via acid chloride intermediates. A typical approach involves refluxing the carboxylic acid precursor (e.g., 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid) with thionyl chloride (SOCl₂) to form the acid chloride, followed by esterification with methanol. For example, in a related quinoline synthesis, SOCl₂ (10 eq.) was refluxed at 80°C for 5 hours to generate the acid chloride, which was then reacted with an alcohol in tetrahydrofuran (THF) using sodium hydride as a base . Alternative protocols include microwave-assisted esterification or transition metal-catalyzed coupling for functionalization .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., ester carbonyl at ~164 ppm, aromatic protons in the quinoline ring at 7–9 ppm) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the chloromethyl and ester substituents' positions. A related methyl ester quinoline derivative showed a planar quinoline core with substituent torsion angles <5°, validated by CCDC deposition .
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~358 for a similar chlorophenyl-quinolinecarboxamide) .
Q. What are the key safety considerations for handling this compound in the lab?
- Methodological Answer :
- Storage : Store in a tightly sealed container under dry, inert conditions to prevent hydrolysis of the chloromethyl group.
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (based on analogous quinolinecarboxylic esters) .
- Spill management : Neutralize spills with dry sand or chemical absorbents. Avoid aqueous washes, as the chloromethyl group may hydrolyze to toxic formaldehyde .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this ester?
- Methodological Answer :
- Temperature control : Prolonged reflux (>5 hours) with SOCl₂ ensures complete acid-to-acyl chloride conversion. Monitor via TLC (ethyl acetate/petroleum ether, 4:6) .
- Solvent selection : THF or dichloromethane minimizes side reactions during esterification. For sterically hindered alcohols, dimethylformamide (DMF) can enhance solubility .
- Base optimization : Replace NaH with milder bases (e.g., triethylamine) to reduce decomposition risks. In a study, NaH (1.1 eq.) achieved 80% yield for a carboxamide derivative .
Q. What computational methods are suitable for predicting the reactivity of the chloromethyl group?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model the electrophilicity of the chloromethyl carbon. The LUMO energy of the C-Cl bond correlates with nucleophilic substitution rates .
- Molecular docking : If the compound has biological targets (e.g., anti-inflammatory activity), dock it into enzyme active sites (e.g., COX-2) using AutoDock Vina. A related quinolinecarboxylic ester showed binding affinity via π-π stacking with phenylalanine residues .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic effects (e.g., rotameric equilibria of the ester group) .
- 2D-COSY/HMBC : Correlate proton-proton coupling and long-range - interactions to assign overlapping signals. For example, HMBC can link the ester carbonyl to adjacent methyl protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
